![molecular formula C28H24ClNO4S2 B11671729 (5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671729.png)

(5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

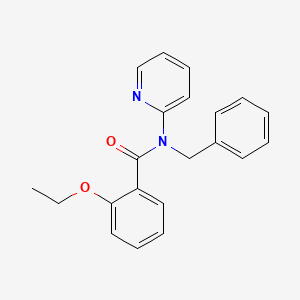

Die Verbindung (5Z)-5-(3-Chlor-5-methoxy-4-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}benzyliden)-3-phenyl-2-thioxo-1,3-thiazolidin-4-on ist ein komplexes organisches Molekül, das zur Klasse der Thiazolidinone gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in der pharmazeutischen Chemie. Die Struktur dieser Verbindung weist einen Thiazolidinon-Kern auf, einen fünfgliedrigen Ring, der sowohl Schwefel- als auch Stickstoffatome enthält, sowie verschiedene Substituenten, die zu seinen einzigartigen Eigenschaften beitragen.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (5Z)-5-(3-Chlor-5-methoxy-4-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}benzyliden)-3-phenyl-2-thioxo-1,3-thiazolidin-4-on umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Ansatz ist die Kondensation eines substituierten Benzaldehyds mit einem Thiazolidinon-Derivat unter basischen Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Piperidin oder Triethylamin, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der Syntheseroute umfassen, um Ausbeute und Skalierbarkeit zu verbessern. Techniken wie die kontinuierliche Fließsynthese und der Einsatz von automatisierten Reaktoren können die Effizienz des Prozesses verbessern. Darüber hinaus werden Reinigungsmethoden wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5Z)-5-(3-Chlor-5-methoxy-4-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}benzyliden)-3-phenyl-2-thioxo-1,3-thiazolidin-4-on: durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Nucleophile Substitutionsreaktionen können an den Chlor- oder Methoxysubstituenten auftreten und zur Bildung neuer Derivate führen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen, geeignete Lösungsmittel und manchmal den Einsatz von Katalysatoren, um die Reaktionsgeschwindigkeiten zu erhöhen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl neuer Verbindungen mit unterschiedlichen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

(5Z)-5-(3-Chlor-5-methoxy-4-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}benzyliden)-3-phenyl-2-thioxo-1,3-thiazolidin-4-on: hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antimykotische und Antikrebsaktivitäten.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Leitstruktur für die Medikamentenentwicklung.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-(3-Chlor-5-methoxy-4-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}benzyliden)-3-phenyl-2-thioxo-1,3-thiazolidin-4-on umfasst seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren und zu verschiedenen biologischen Effekten führen. So kann sie beispielsweise an bestimmte Enzyme binden und deren Aktivität hemmen, die an der Zellproliferation beteiligt sind, wodurch sie Antikrebsaktivitäten zeigt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of (5Z)-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

(5Z)-5-(3-Chlor-5-methoxy-4-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}benzyliden)-3-phenyl-2-thioxo-1,3-thiazolidin-4-on: kann mit anderen Thiazolidinon-Derivaten verglichen werden, wie z. B.:

- (5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetat

- Ethylacetoacetat

Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren Substituenten und der gesamten molekularen Architektur, was zu Variationen in ihrer chemischen Reaktivität und biologischen Aktivität führen kann. Die einzigartige Kombination von Substituenten in (5Z)-5-(3-Chlor-5-methoxy-4-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}benzyliden)-3-phenyl-2-thioxo-1,3-thiazolidin-4-on

Eigenschaften

Molekularformel |

C28H24ClNO4S2 |

|---|---|

Molekulargewicht |

538.1 g/mol |

IUPAC-Name |

(5Z)-5-[[3-chloro-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C28H24ClNO4S2/c1-3-9-20-10-7-8-13-23(20)33-14-15-34-26-22(29)16-19(17-24(26)32-2)18-25-27(31)30(28(35)36-25)21-11-5-4-6-12-21/h3-8,10-13,16-18H,1,9,14-15H2,2H3/b25-18- |

InChI-Schlüssel |

DRCHWYVDMXYXFG-BWAHOGKJSA-N |

Isomerische SMILES |

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl)OCCOC4=CC=CC=C4CC=C |

Kanonische SMILES |

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Cl)OCCOC4=CC=CC=C4CC=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11671648.png)

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671656.png)

![2-[(5E)-5-{[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11671662.png)

![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11671671.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11671679.png)

![N-(4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B11671684.png)

![(5E)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671685.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11671696.png)

![3-chloro-5-(4-methoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671703.png)

![2-[2-(3,4-dichlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-diethylethanamine](/img/structure/B11671712.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]propanehydrazide](/img/structure/B11671713.png)

![ethyl (2Z)-2-[(5-methylthien-2-yl)methylene]hydrazinecarboxylate](/img/structure/B11671722.png)

![3-chloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11671739.png)